15-Deoxy-delta-12, 14-PGD2, also known as 15-deoxy-Δ-12, 14-pgd2, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 15-deoxy-delta-12, 14-PGD2 is considered to be an eicosanoid lipid molecule. 15-Deoxy-delta-12, 14-PGD2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-Deoxy-delta-12, 14-PGD2 has been primarily detected in urine. Within the cell, 15-deoxy-delta-12, 14-PGD2 is primarily located in the membrane (predicted from logP) and cytoplasm.
15-deoxy-Delta12,14-Prostaglandin D2
CAS No.:
Cat. No.: VC21194021
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O4 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1 |
| Standard InChI Key | QUGBPWLPAUHDTI-PLGLXCLHSA-N |
| Isomeric SMILES | CCCCC/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |
| SMILES | CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O |
| Canonical SMILES | CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
15-deoxy-Delta12,14-prostaglandin D2 is characterized by the molecular formula C20H30O3 and has a molecular weight of 318.4 g/mol. The compound is specifically identified as a prostaglandin D derivative that is structurally similar to prostaglandin D2 but lacks the 15-hydroxy group and contains distinctive C=C double bonds at positions 12(13) and 14(15) . Its chemical structure is also described as (5Z,9alpha,12Z,14E)-9-hydroxyprosta-5,10,12,14-tetraen-1-oic acid, highlighting its specific stereochemistry and functional groups .
Structural Characteristics
The compound features a cyclopentane ring that is characteristic of prostaglandins, with specific modifications that distinguish it from other prostaglandin derivatives. The lack of the 15-hydroxy group represents a significant structural difference from its parent compound, prostaglandin D2, which has important implications for its biological activity and chemical reactivity . The presence of double bonds at positions 12(13) and 14(15) confers specific conformational properties that influence its interaction with biological targets.
Biosynthesis and Metabolism
Formation and Metabolic Pathway
15-deoxy-Delta12,14-prostaglandin D2 is derived from prostaglandin D2 (PGD2), which is a major cyclooxygenase product found in various tissues. PGD2 undergoes dehydration to yield cyclopentenone-type prostaglandins, including 15-deoxy compounds . This metabolic conversion involves the elimination of two water molecules from prostaglandin D2, leading to the formation of 15d-PGD2 and subsequently to J-series prostaglandins .
Relationship to 15d-PGJ2
The metabolic pathway continues with 15d-PGD2 further transforming into 15-deoxy-Delta12,14-prostaglandin J2 (15d-PGJ2), which has been more extensively studied. Research indicates that PGD2 can be converted to 15d-PGJ2 through an albumin-independent mechanism, suggesting a novel metabolic pathway that may involve 15d-PGD2 as an intermediate . This transformation represents an important part of prostaglandin metabolism with significant implications for inflammatory responses.
Biological Activities
Anti-inflammatory Properties
As a precursor to 15d-PGJ2, 15d-PGD2 is indirectly associated with anti-inflammatory effects. The J2-series prostaglandins derived from PGD2, particularly 15d-PGJ2, have demonstrated significant anti-inflammatory properties in various experimental models . These effects include inhibition of inflammatory cell recruitment and reduction of pro-inflammatory cytokine production .
Experimental Research Findings
In Vivo Applications
In animal models of inflammation, treatments with 15d-PGJ2 have demonstrated therapeutic potential in conditions such as asthma and arthritis . For example, in arthritic mice, subcutaneous administration of 15d-PGJ2 (1 mg/kg daily for 7 days) showed significant anti-inflammatory effects . Similarly, in asthma models, 15d-PGJ2 reduced eosinophil and neutrophil infiltration, mucus exacerbation, and lung remodeling triggered by allergens . These findings suggest potential therapeutic applications that might extend to 15d-PGD2 or involve its conversion to active metabolites.
Analytical Methods
Detection and Quantification
The detection and quantification of 15d-PGD2 in biological samples present technical challenges that researchers have addressed with various analytical methods. Recent developments include sensitive methods for determination of prostaglandins, including 15d-PGJ2, in human plasma samples, particularly from patients with diabetes . These methods could potentially be adapted for the analysis of 15d-PGD2.
Data Interpretation
Table 1: Key Characteristics of 15-deoxy-Delta12,14-prostaglandin D2
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